molecular formula C21H26O8 B1207719 Ailantinol A CAS No. 176181-83-2

Ailantinol A

Cat. No.: B1207719
CAS No.: 176181-83-2
M. Wt: 406.4 g/mol
InChI Key: HUYSJYHAQVRRHA-PJWSUSOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H,4H-Furo(3’,4’:3,4)naphtho(2,3-b)pyran-4-acetic acid, 1,5,6,7a,8,8a,11,12,12a,12b-decahydro-12-hydroxy-alpha,9,12a-trimethyl-1,6,11-trioxo-, methyl ester, (alphaR,3aS,4S,7aR,8aS,12S,12aS,12bR)- is a complex organic compound with a unique structure that combines multiple fused rings and functional groups

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The exact molecular pathways can vary depending on the specific derivative and its target.

Properties

CAS No.

176181-83-2

Molecular Formula

C21H26O8

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 2-[(1S,6S,7S,11S,13R)-7-hydroxy-6,10-dimethyl-4,8,15-trioxo-3,14-dioxatetracyclo[11.4.0.01,5.06,11]heptadec-9-en-17-yl]propanoate

InChI

InChI=1S/C21H26O8/c1-9-5-13(22)17(24)20(3)11(9)6-14-21(8-28-19(26)16(20)21)12(7-15(23)29-14)10(2)18(25)27-4/h5,10-12,14,16-17,24H,6-8H2,1-4H3/t10?,11-,12?,14+,16?,17+,20-,21+/m0/s1

InChI Key

HUYSJYHAQVRRHA-PJWSUSOKSA-N

SMILES

CC1=CC(=O)C(C2(C1CC3C4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O

Synonyms

ailantinol A

Origin of Product

United States

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